Teucvin

Description

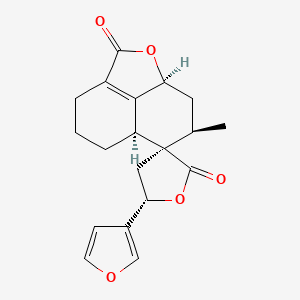

Structure

3D Structure

Properties

CAS No. |

51918-98-0 |

|---|---|

Molecular Formula |

C19H20O5 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(1S,5'S,8S,9R,10R)-5'-(furan-3-yl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4(12)-ene-9,3'-oxolane]-2',3-dione |

InChI |

InChI=1S/C19H20O5/c1-10-7-14-16-12(17(20)23-14)3-2-4-13(16)19(10)8-15(24-18(19)21)11-5-6-22-9-11/h5-6,9-10,13-15H,2-4,7-8H2,1H3/t10-,13+,14+,15+,19-/m1/s1 |

InChI Key |

XJRMFKRYVTYFPN-UISQBHBMSA-N |

SMILES |

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@H]2C3=C(CCC[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)C(=O)O2 |

Canonical SMILES |

CC1CC2C3=C(CCCC3C14CC(OC4=O)C5=COC=C5)C(=O)O2 |

Other CAS No. |

51918-98-0 |

Synonyms |

teucvin |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Elucidation of Teucvin

Botanical and Biological Sources of Teucvin

Distribution within Teucrium Genera and Allied Plant Families

This compound is a naturally occurring neo-clerodane diterpenoid primarily found within plants of the genus Teucrium. This large and cosmopolitan genus, belonging to the Lamiaceae (mint) family, comprises over 300 species, which are predominantly distributed throughout the Mediterranean region and temperate areas of Europe, North Africa, and Asia. ulakbim.gov.trresearchgate.netmdpi.com The initial isolation and characterization of this compound were from Teucrium viscidum var. Miquelianum. rsc.orgha.org.hk

Subsequent phytochemical investigations have identified this compound and structurally related neo-clerodane diterpenoids in various other Teucrium species. For instance, compounds like teucrin A, teuflin, teuflidin, and teucvidin have been identified in extracts of Teucrium chamaedrys. researchgate.net The genus Teucrium is recognized as the most abundant natural source of these furanoid diterpenes, which are typically purified from the aerial parts of the plants. researchgate.net While the Lamiaceae family is vast, the significant concentration and structural diversity of neo-clerodane diterpenoids are a hallmark of the Teucrium genus. researchgate.netnih.gov

| Plant Species | Family | Isolated/Identified Compound(s) |

|---|---|---|

| Teucrium viscidum var. Miquelianum | Lamiaceae | This compound rsc.orgha.org.hk |

| Teucrium chamaedrys | Lamiaceae | This compound, Teucrin A, Dihydroteugin, Teuflin, Teuflidin, Teucvidin researchgate.net |

| Teucrium fruticans | Lamiaceae | Neo-clerodane diterpenes (including this compound) researchgate.net |

| Teucrium marum | Lamiaceae | Neo-clerodane diterpenoids researchgate.net |

| Teucrium stocksianum | Lamiaceae | Neo-clerodane diterpenoids researchgate.net |

Chemotaxonomic Significance of this compound Production

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. Within the genus Teucrium, the production of neo-clerodane diterpenoids, such as this compound, is of significant chemotaxonomic importance. researchgate.net These compounds are considered reliable chemical markers for the genus because of their widespread and consistent presence across numerous Teucrium species. researchgate.net

The structural diversity of these diterpenoids within the genus can also provide insights into the evolutionary relationships between different species. The conservation of the neo-clerodane skeleton across the genus suggests a shared biosynthetic pathway that has been maintained throughout its evolution. researchgate.net This makes the analysis of these compounds a valuable tool for plant systematists in classifying and differentiating species within the taxonomically complex Teucrium genus. researchgate.netareeo.ac.ir

Advanced Natural Product Isolation Methodologies for this compound

Chromatographic Separation Strategies for Complex Extracts

The isolation of pure this compound from crude plant extracts requires sophisticated separation techniques to navigate the complex mixture of secondary metabolites. Chromatography is the cornerstone of this process. researchgate.net

Column Chromatography (CC): This is a fundamental step for the initial fractionation of the crude extract. researchgate.net The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a solvent system of increasing polarity. This separates compounds based on their differential adsorption to the stationary phase.

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation achieved by column chromatography and to identify fractions containing the desired compounds. researchgate.netglobalresearchonline.net

High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative or preparative HPLC is often employed. researchgate.net This technique offers higher resolution and efficiency compared to traditional column chromatography, allowing for the isolation of highly pure compounds. mdpi.com Reversed-phase columns (e.g., C18) are commonly used for separating diterpenoids. researchgate.netresearchgate.net

Solid-Phase Extraction (SPE): SPE has been developed as an effective method for the isolation of Teucrium diterpenoids. researchgate.net It uses cartridges with specific sorbents, like styrene-divinylbenzene, to selectively retain and then elute the target compounds, providing a cleaner sample for subsequent chromatographic steps. researchgate.net

| Technique | Stationary Phase/Sorbent | Purpose in this compound Isolation |

|---|---|---|

| Column Chromatography (CC) | Silica Gel, Alumina | Initial fractionation of crude plant extract researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel, Florisil | Monitoring fractions and assessing purity researchgate.netglobalresearchonline.net |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18, C30) | High-resolution separation and final purification researchgate.netmdpi.com |

| Solid-Phase Extraction (SPE) | Styrene Divinylbenzene, Strata-X | Pre-purification and concentration of diterpenoids from extract researchgate.net |

Extraction Techniques in Diterpenoid Natural Product Research

The initial step in isolating this compound is its extraction from the plant material. The choice of extraction method is crucial for maximizing yield while minimizing the degradation of the target compound. nih.gov

Solvent extraction is the most common approach. nih.gov Maceration, where the dried and powdered aerial parts of the plant are soaked in an organic solvent (such as methanol, ethanol (B145695), or chloroform) for an extended period, is a widely used technique. researchgate.net This allows the solvent to penetrate the plant tissues and dissolve the diterpenoids. nih.gov

More advanced and efficient methods are also applied in modern natural product research:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation in the solvent, which disrupts the plant cell walls and enhances solvent penetration, leading to faster and more efficient extraction at lower temperatures. nih.govgoogle.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, increasing the extraction rate. nih.govpcbiochemres.com However, care must be taken to avoid thermal degradation of sensitive compounds like diterpenoids.

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is highly selective and leaves no residual organic solvent, but requires specialized equipment.

Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract, which then undergoes chromatographic separation. globalresearchonline.net

Comprehensive Structural Elucidation of this compound and its Analogues

Determining the precise three-dimensional structure of a novel natural product like this compound is a critical step that relies on a combination of spectroscopic and analytical methods.

The definitive structure and absolute configuration of this compound were first established through X-ray crystallography . rsc.org This powerful technique involves irradiating a single crystal of a compound (in this case, a bromo-derivative of this compound) with X-rays. rsc.orgcreative-biostructure.com The resulting diffraction pattern allows for the calculation of the precise positions of atoms in the crystal lattice, providing an unambiguous atomic-resolution model of the molecule. jeol.comweizmann.ac.il

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for structural elucidation in solution. creative-biostructure.comnih.gov A suite of NMR experiments is used to piece together the molecular structure:

¹H-NMR (Proton NMR): Identifies the different types of protons in the molecule and their immediate chemical environments.

¹³C-NMR (Carbon NMR): Determines the number and types of carbon atoms in the molecular skeleton.

2D-NMR techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei. For example, COSY shows proton-proton couplings, while HMBC shows long-range correlations between protons and carbons, allowing for the assembly of the complete carbon framework and the placement of functional groups. nih.gov

Together, X-ray crystallography and NMR spectroscopy provide a comprehensive and complementary picture of the molecular architecture of this compound and its analogues, confirming its identity as a neo-clerodane furanoid norditerpene. rsc.orgresearchgate.net

Spectroscopic Analysis Techniques (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental to the structural elucidation of natural products like this compound. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide distinct pieces of information that, when combined, create a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectra reveal characteristic signals corresponding to its unique structural features. For instance, signals in the aromatic region are indicative of the protons on the furan (B31954) ring. researchgate.net A specific signal often observed around δ 5.40 is attributable to the H-12 proton, which is characteristic of neo-clerodanes featuring a five-membered spiro-lactone ring. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of distinct carbon environments and their chemical nature (e.g., methyl, methylene, methine, quaternary, carbonyl). The data collectively allows for the piecing together of the molecule's connectivity.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for the this compound Skeleton

| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Description |

| Furan Ring Protons | 6.5 - 7.7 | 110 - 145 | Signals characteristic of the α and β protons of a furan moiety. researchgate.net |

| H-12 | ~5.40 | 70 - 80 | Proton adjacent to the lactone oxygen in the spiro-lactone ring. researchgate.net |

| Methyl Protons | 0.8 - 1.2 | 15 - 25 | Signals for the methyl group(s) on the decalin core. |

| Carbonyl Carbon | N/A | 170 - 180 | Quaternary carbon of the lactone functional group. |

| Spiro Carbon | N/A | 90 - 100 | The quaternary carbon at the junction of the spiro-lactone ring. |

Note: The exact chemical shifts can vary slightly depending on the solvent and specific experimental conditions.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular formula, C₁₉H₂₀O₅ (Molecular Weight: 328.4 g/mol ). rjb.ro The fragmentation pattern, which results from the cleavage of the molecule, offers clues about its structural components. Common fragmentation pathways for cyclic compounds like this compound involve the cleavage of the rings and the elimination of small, stable neutral molecules. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands indicating its key structural features. A strong absorption peak in the range of 1750-1780 cm⁻¹ is indicative of the C=O stretch of the γ-lactone (a five-membered cyclic ester). Other significant peaks would include those for C-O stretching, C-H stretching of alkane groups (~2850-3000 cm⁻¹), and vibrations associated with the furan ring. rjb.rorjb.ro

Interactive Data Table: Expected FT-IR Absorption Peaks for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| γ-Lactone | 1750 - 1780 | C=O Stretch |

| Furan Ring | 1500 - 1600 & 1000 - 1100 | C=C and C-O Stretching |

| Alkane Groups | 2850 - 3000 | C-H Stretch |

| Ether Linkage | 1050 - 1150 | C-O Stretch |

Stereochemical Assignments and Epimeric Relationships (e.g., 6-epi-Teucvin, 12-epi-Teucvin)

The complex structure of this compound contains multiple chiral centers, giving rise to the possibility of numerous stereoisomers. Epimers are stereoisomers that differ in configuration at only one of these chiral centers.

12-epi-Teucvin: One of the known epimers of this compound is 12-epi-Teucvin. This compound has been isolated alongside this compound from natural sources such as Teucrium bicolor. nih.gov The structural difference lies in the spatial orientation of the substituent at the C-12 position. The configuration at C-12 in these epimers has been established through detailed NMR experiments, specifically Nuclear Overhauser Effect (nOe) studies, which can reveal the proximity of different protons within the molecule. nih.gov The total synthesis of both racemic this compound and 12-epi-teucvin has also been achieved, further confirming their epimeric relationship.

6-epi-Teucvin: While 12-epi-Teucvin is a well-documented epimer, specific research detailing the isolation or comprehensive structural analysis of 6-epi-Teucvin is less prominent in the scientific literature. The hypothetical structure of 6-epi-Teucvin would differ from this compound only in the stereochemical configuration at the C-6 position of the neo-clerodane skeleton.

Chemical Synthesis and Derivatization Strategies for Teucvin

Total Synthesis Approaches to Racemic Teucvin

The total synthesis of racemic this compound marked a significant milestone in the field, providing access to this complex natural product in a non-enantiopure form.

The first total synthesis of racemic this compound was reported by the Liu group in 2003. rsc.orgrsc.orgabmole.comacs.org This pioneering work utilized a normal-electron-demand Diels-Alder reaction as a key step in constructing the core ring system. rsc.orgrsc.org This initial success paved the way for further exploration into the synthesis of this compound and related clerodane diterpenoids. rsc.orgrsc.org

The construction of the densely functionalized decalin core and the fused lactone systems of this compound requires sophisticated reaction sequences. Early racemic syntheses often relied on Diels-Alder reactions to establish the bicyclic framework. rsc.orgrsc.org Subsequent transformations were then employed to introduce the necessary functional groups and construct the spiro and fused lactone rings. While specific detailed reaction sequences for the racemic synthesis were not extensively detailed in the provided snippets beyond the mention of the Diels-Alder reaction, the complexity of the this compound structure implies the involvement of multiple steps, likely including cyclizations, functional group interconversions, and stereochemical control elements to manage the multiple stereocenters present in the racemic mixture.

Enantioselective Total Synthesis of this compound and Related Compounds

Achieving the enantioselective total synthesis of this compound has been a more recent and challenging endeavor, aiming to produce the single, naturally occurring enantiomer.

Enantioselective syntheses of this compound and related neo-clerodane diterpenoids have employed asymmetric synthetic methodologies to control the formation of stereocenters. A key strategy involves the use of asymmetric catalysis. For instance, a recent collective asymmetric total synthesis of (+)-teucvin and other pentacyclic 19-nor-clerodanes featured an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net This reaction between 4-methyl-2-pyrone and a chiral C5-substituted cyclohexa-1,3-dienol silyl (B83357) ether was crucial for constructing a common cis-decalin intermediate with five continuous stereocenters in high yield and stereoselectivity. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net The use of chiral catalysts and carefully designed chiral substrates are central to achieving the required stereocontrol in these complex syntheses. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.netnih.gov

Recent advancements have focused on collective synthesis strategies, enabling the asymmetric total synthesis of multiple related neo-clerodane diterpenoids, including (+)-teucvin, from a common intermediate. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net This approach leverages a versatile intermediate with pre-established stereochemistry, allowing for divergent synthesis through late-stage modifications and oxidation state adjustments. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.net For example, from a common cis-decalin intermediate, (+)-teucvin and (+)-2-hydroxyteuscorolide were synthesized in 13 and 18 steps, respectively. rsc.orgrsc.orgresearchgate.netrsc.orgresearchgate.netresearchgate.net Furthermore, (+)-teucvin itself served as a precursor for the concise generation of other pentacyclic 19-nor-clerodanes, such as (+)-montanin A, (+)-cracroson A, (+)-cracroson E, (+)-teucvisin C, and (+)-teucrin A, through late-stage oxidative transformations. rsc.orgrsc.orgresearchgate.netrsc.org This collective synthesis approach highlights the power of convergent strategies in accessing diverse natural product families from common building blocks.

Semi-synthetic Modifications and Analog Design

Chemical Transformations for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies involving this compound and related clerodane diterpenoids often involve chemical transformations to understand how specific structural features influence biological activity. These transformations aim to modify different parts of the molecule, such as the decalin core, the furan (B31954) ring, or various functional groups.

Research on clerodane diterpenoids from Teucrium species, a significant source of these compounds, has explored changes in antifeedant activity resulting from chemical transformations of natural clerodanes and their hemisynthetic derivatives. bas.bg These studies compare the activity of natural compounds with that of chemically modified versions. bas.bg For instance, modifications to the clerodane skeleton can lead to changes in antifeedant properties. bas.bg While specific detailed reaction schemes and quantitative SAR data for this compound transformations are not extensively detailed in the provided snippets, the general principle involves targeted chemical modifications followed by biological evaluation to correlate structural changes with activity profiles. The extensive diversity in the structures of clerodane diterpenoids, arising from variations in the decalin ring fusion (e.g., trans-cis, trans-trans, cis-cis, and cis-trans) and substituents, allows for a broad range of chemical transformations to be explored in SAR studies. researchgate.net The presence of various functional groups on the core structure also provides sites for derivatization. researchgate.net

Design Principles for Novel this compound Analogues and Derivatives

The design of novel this compound analogues and derivatives is guided by the insights gained from SAR studies and the inherent structural features of the clerodane scaffold. The goal is often to create compounds with improved potency, altered selectivity, or modified pharmacokinetic properties, although the latter aspects are outside the scope of this article.

Synthetic strategies for this compound and its analogues often involve the stereoselective construction of the decalin skeleton, which contains multiple contiguous stereogenic centers. researchgate.net Approaches like the ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction have been employed to build the core cis-decalin intermediate with high stereoselectivity. rsc.orgresearchgate.netresearchgate.netresearchgate.net This intermediate can then be diversified to access various pentacyclic 19-nor-clerodanes, including (+)-Teucvin and other related compounds. rsc.orgresearchgate.netresearchgate.netresearchgate.net Late-stage oxidation state adjustments from a common intermediate like (+)-Teucvin have been used to generate other pentacyclic 19-nor-clerodanes, demonstrating a divergent synthesis approach for analogue creation. rsc.orgresearchgate.net

The structural diversity observed in naturally occurring clerodane diterpenoids from Teucrium species provides a foundation for designing novel analogues. bas.bgresearchgate.net Variations in the oxygenation patterns, the presence and position of double bonds, and the nature of the side chain attached to the decalin core all contribute to the structural complexity and offer opportunities for chemical modification and analogue design. The design principles therefore involve strategically altering these features based on observed SARs to probe the impact of specific moieties on the desired activity. For example, understanding the role of hydroxyl groups or the furan moiety, common features in many clerodanes, can guide the synthesis of analogues with modified or absent functionalities at these positions.

While specific detailed data tables on chemical transformations and their direct impact on activity for this compound itself are limited in the provided snippets, the research on related clerodanes highlights the importance of targeted modifications. For illustrative purposes based on the types of chemical changes discussed in the context of clerodane SAR, a conceptual table outlining potential modification types and the kind of outcome observed in SAR studies is presented below. This table is based on the general principles of clerodane chemistry and SAR as described in the search results, not specific quantitative data for this compound transformations.

Table 1: Conceptual Chemical Transformations and SAR Implications for Clerodane Diterpenoids

| Type of Chemical Transformation | Example Modification (Conceptual) | Potential Impact on Activity (Based on General Clerodane SAR) | Relevant Structural Feature Modified |

| Oxidation/Reduction | Modification of hydroxyl groups or introduction of carbonyls | Can alter polarity and binding interactions mdpi.com | Hydroxyl groups, Ring system |

| Esterification/Saponification | Addition or removal of acetyl or other ester groups | Changes in lipophilicity and potential for hydrolysis | Hydroxyl groups |

| Ring Modifications | Alterations to the decalin core or furan ring | Can impact overall shape, rigidity, and binding to targets researchgate.netmdpi.com | Decalin core, Furan ring |

| Side Chain Modifications | Changes to the C-11–C-16 side chain | Can influence interactions with binding sites bas.bg | Side chain |

The design of novel analogues also considers the stereochemistry of the clerodane skeleton. The trans or cis fusion of the decalin rings and the configuration at various stereocenters are crucial for biological activity. researchgate.net Synthetic strategies aim to control these stereochemical aspects precisely to generate analogues with defined three-dimensional structures. researchgate.netrsc.org

Structure Activity Relationship Sar Investigations of Teucvin and Analogues

Correlating Structural Motifs with Biological Activities

The neoclerodane skeleton, characteristic of Teucvin, is a complex tetracyclic structure. Variations within this core structure and attached functionalities contribute to the diverse biological activities observed among neoclerodane diterpenoids isolated from Teucrium species researchgate.netresearchgate.net. These activities can include insect antifeedant, antitumor, antimicrobial, and antifungal properties researchgate.net.

While specific detailed SAR data for this compound itself regarding various biological activities is not extensively detailed in the provided search results, the broader context of neoclerodane diterpenoids from Teucrium suggests that the presence and arrangement of structural motifs on the clerodane framework are critical. For instance, the furan (B31954) ring commonly found in this class of compounds, including this compound, is a significant structural element researchgate.net. Modifications or the presence of other functionalities on the decalin core or the furan ring are likely to influence interactions with biological targets.

Research on other compound classes demonstrates the general principle that short, conserved regions (motifs) within a molecule or protein are frequently highly conserved parts of domains and are identified as highly similar regions in alignments ubc.ca. These motifs can be critical for function. While this concept is applied to protein structures in some contexts ubc.canih.govnih.gov, the principle extends to small molecules like this compound, where specific arrangements of atoms and bonds (structural motifs) dictate how they interact with biological macromolecules. The presence of a cyclopentenone moiety has been suggested as necessary for the antimicrobial activity of some clerodanes imperial.ac.uk.

Influence of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds nih.gov. For neoclerodane diterpenoids like this compound, which possess multiple chiral centers, the specific configuration at each center can dramatically affect their interactions with biological targets, influencing both the efficacy and selectivity of their actions.

This compound is a (12R)-neoclerodan-20,12-olide researchgate.netresearchgate.net. Studies comparing epimers, such as this compound and 12-epi-Teucvin (which has a C-12(R) stereochemistry) researchgate.net, are crucial for understanding the impact of stereochemistry at specific positions. Comparative studies between pairs of C-12 epimers of neoclerodan-20,12-olide derivatives have established criteria for determining stereochemistry at C-12 using NMR spectroscopy, highlighting the distinct structural characteristics associated with different configurations researchgate.net.

General principles of stereochemistry in biological activity show that often only one enantiomer of a chiral compound displays the desired biological effect, or they may exhibit different potencies or even different activities nih.gov. This principle is highly relevant to this compound and its stereoisomers or epimers, where subtle changes in 3D structure due to stereochemical differences can lead to significant variations in how they bind to receptors, interact with enzymes, or partition in biological systems.

Positional and Functional Group Contributions to Mechanistic Interactions

The position and nature of functional groups on the this compound skeleton are key determinants of its mechanistic interactions and biological activities ubc.cadokumen.pubesisresearch.org. Different functional groups can engage in various types of interactions with biological molecules, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The location of these groups dictates their accessibility and spatial orientation for such interactions.

While detailed studies specifically on this compound's functional group contributions to its mechanism are limited in the provided results, the analogy to Teucrin A, a related hepatotoxin, suggests that structural features shared between these compounds may be involved in their biological effects ha.org.hk. Teucrin A is activated by cytochrome P450 enzymes, leading to hepatotoxicity ha.org.hk. This implies that specific functional groups or structural motifs in this compound might also undergo metabolic transformation, influencing its activity or toxicity.

More broadly, SAR studies on other compound classes demonstrate the importance of functional groups and their positions. For example, in multisubstituted benzazole derivatives, the heterocyclic nucleus was found to be important for antimicrobial activity, and the presence of electron-withdrawing groups at specific positions enhanced activity against certain microorganisms esisresearch.org. Similarly, the lipophilicity of functional groups and molecular conformations are determining factors in the biological activities of tetracyclines arxiv.org.

For this compound, the presence of the furan ring, lactone moiety, and hydroxyl or acetyl groups at various positions on the neoclerodane core are all likely to contribute to its interactions with biological targets. The specific arrangement and reactivity of these groups will influence binding affinity, metabolic fate, and ultimately, the observed biological activity. Further research is needed to precisely delineate the contribution of each functional group and their positional effects on the various reported activities of this compound and its analogues.

Molecular and Cellular Mechanistic Investigations of Teucvin Activity

Insights into Cellular Targets and Pathways (preclinical, in vitro and in vivo animal studies only)

Preclinical investigations have begun to explore how Teucvin interacts with cellular components and influences biological processes. These studies, conducted using cellular and animal models, aim to elucidate the fundamental mechanisms behind observed activities.

Investigations into Enzyme Modulation and Biotransformation (e.g., Cytochrome P450 Activation)

Enzyme modulation and biotransformation pathways, particularly involving Cytochrome P450 (CYP) enzymes, are critical aspects of how the body processes xenobiotics and natural compounds. CYP enzymes are a superfamily of monooxygenases that play a significant role in the metabolism of a wide variety of chemicals, including drugs and natural products. mdpi.combenthamscience.com While the provided search results highlight the general importance of CYP enzymes in biotransformation and their potential modulation by various compounds, direct studies specifically detailing this compound's interaction with or activation of Cytochrome P450 enzymes were not explicitly found within the provided snippets. However, the broader context of diterpenoids from Teucrium species being transformed into reactive metabolites by P450 enzymes, especially CYP3A, has been noted in relation to potential hepatotoxicity of some members of the genus. dokumen.pubresearchgate.net This suggests a potential for this compound, as a neo-clerodane diterpenoid, to also undergo CYP-mediated biotransformation. The modulation of CYP activity can have significant implications for the metabolic fate and activity of compounds. nih.gov

Receptor Binding and Ligand-Target Interaction Studies

Understanding how this compound interacts with specific cellular receptors is crucial for elucidating its mechanism of action. Receptor binding and ligand-target interaction studies are fundamental in characterizing the molecular mechanisms underlying cellular signaling and biological responses. creative-biolabs.com These studies often involve assessing the binding affinity and kinetics of a compound to its potential target receptor. While the search results emphasize the importance of ligand-receptor binding kinetics in drug discovery and the study of various receptors like G protein-coupled receptors (GPCRs) and thyroid hormone receptors (TRs), specific research detailing this compound's direct binding to identified receptors was not present in the provided snippets. creative-biolabs.comnih.govresearchgate.netuniversiteitleiden.nl Research on other clerodane diterpenes has explored their interactions with various targets, but direct evidence for this compound's specific receptor binding profile in preclinical studies remains to be detailed based on the provided information.

Modulation of Intracellular Signaling Cascades

Preclinical Biological Activity Profiling (mechanistic studies in cellular and animal models)

Preclinical studies using cellular and animal models are essential for profiling the biological activities of compounds like this compound and investigating the underlying mechanisms.

Mechanistic Studies of Antifeedant Activity in Insect Models

This compound, like other compounds from Teucrium species, has been associated with antifeedant activity. researchgate.net Mechanistic studies in insect models aim to understand how this compound deters feeding. Antifeedant compounds can exert their effects by targeting the taste cells of insects, providing an unpalatable sensation that inhibits feeding. mdpi.comjournalspress.com Studies on the antifeedant activity of other plant extracts and compounds, such as total saponins (B1172615) from Dodonaea viscosa, have investigated their effects on detoxification enzyme systems and potential targeting of the γ-aminobutyric acid (GABA) system in insects like Spodoptera litura. mdpi.com While the provided snippets confirm the antifeedant properties of Teucrium species and the general mechanisms of antifeedants targeting taste cells, specific detailed mechanistic studies focusing solely on this compound's antifeedant action in insect models were not extensively described. researchgate.netmdpi.comjournalspress.commdpi.comimperial.ac.uk

Investigations of Anti-inflammatory Modulatory Effects in Animal Models

Several Teucrium species and compounds derived from them have demonstrated anti-inflammatory properties in traditional medicine and preclinical studies. researchgate.netdokumen.pubnih.govmdpi.com Investigations into the anti-inflammatory modulatory effects of this compound in animal models aim to elucidate the mechanisms by which it reduces inflammation. Anti-inflammatory compounds can act through various mechanisms, including the suppression of pro-inflammatory mediators like cytokines, serotonin, leukotrienes, and histamine, and the modulation of immune responses. mdpi.compsu.ac.th Studies on other clerodane diterpenoids have shown inhibitory effects against the NLRP3 inflammasome, Casp-1 activation, and IL-1β, as well as the suppression of superoxide (B77818) anion generation and elastase release in human neutrophils. mdpi.com Some diterpenoids have also been shown to inhibit nitric oxide production and downregulate NF-κB binding activity. psu.ac.thmedcraveonline.com While the provided information indicates that this compound and related neo-clerodane diterpenoids have shown anti-inflammatory potential in animal models, detailed mechanistic studies specifically on this compound's anti-inflammatory modulatory effects, such as its influence on specific inflammatory pathways or mediators in these models, require further exploration based on the available snippets. mdpi.commedcraveonline.com

Exploration of Antiproliferative Mechanisms in Cell Line Models

Studies investigating the antiproliferative effects of this compound and related compounds in cancer cell lines have revealed several key mechanisms. These include the inhibition of cell proliferation, induction of cell cycle arrest, and the triggering of apoptosis.

Research on Teucrium polium extract, which contains clerodane diterpenes, has shown inhibition of cell proliferation in prostate cancer cell lines PC3 and DU145. This inhibition was associated with S cell cycle arrest and a reduction in the G0-G1 phase nih.gov. The extract also induced differentiation towards an epithelial phenotype, leading to a decrease in cell invasion and motility in these cell lines nih.gov. Molecular analysis suggested that the extract inhibits the phosphorylation of beta-catenin, potentially via Src dephosphorylation, altering its role from a transcriptional regulator to a cell-cell adhesion molecule nih.gov.

Another study focusing on Teucrium persicum extract demonstrated decreased cell viability and inhibition of migration and invasion in various cancer cells, including the breast cancer cell line MCF-7 nih.gov. While this study examined the extract, it highlights the potential of compounds from the Teucrium genus to exert cytotoxic and inhibitory effects on cancer cells nih.govresearchgate.net. The ethyl acetate (B1210297) extract of T. persicum was shown to induce apoptosis in MCF-7 cells, potentially by modulating the expression of genes involved in apoptosis regulation, such as BAX and BCL-2 nih.gov.

Clerodane diterpenes, as a class, have been reported to induce cell cycle arrest at various checkpoints (G0/G1, G1/S, S/G2, G2/M, and M phases) followed by apoptosis in cancer cells semanticscholar.orgresearchgate.net. For instance, specific clerodane compounds have been shown to arrest the cell cycle at the G2/M phase or the S phase in lung epithelial carcinoma cell lines semanticscholar.org. Another compound from Casearia kurzii was found to be potent and affected the cell cycle at the G0/G1 stage semanticscholar.org.

Apoptosis induction is a frequently observed mechanism by which potential anticancer agents, including natural compounds, eliminate cancer cells mdpi.comnih.govmdpi.comarchivesofmedicalscience.com. This process can be mediated through different pathways, such as the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins like BAX and BCL-2 nih.govmdpi.commdpi.comarchivesofmedicalscience.com.

Signaling pathways such as STAT3, NF-κB, and MAPK are frequently dysregulated in cancer and play crucial roles in cell proliferation, survival, and invasion scientificarchives.commdpi.commdpi.comnih.govnih.govcancercommons.orgmdpi.compensoft.netnih.govnih.govplos.org. Inhibition of these pathways is a common strategy in cancer therapy scientificarchives.commdpi.commdpi.comnih.govnih.govnih.govfrontiersin.org. While direct studies specifically detailing this compound's interaction with these pathways in cell lines were not prominently found in the immediate search results, the observed effects of related Teucrium extracts on proliferation, cell cycle, and apoptosis suggest potential modulation of such key signaling cascades. For example, the inhibition of beta-catenin phosphorylation by Teucrium polium extract points towards an effect on a signaling pathway involved in cell adhesion and potentially proliferation nih.gov.

Further detailed research findings on this compound's specific molecular targets and dose-dependent effects on various cancer cell lines are crucial for a comprehensive understanding of its antiproliferative mechanisms.

Illustrative Data Table (Based on general findings for related compounds/extracts):

While specific data for this compound was not extensively detailed in the search snippets, the following table format illustrates how data from studies on this compound or closely related clerodane diterpenes in various cell lines might be presented, focusing on antiproliferative effects and mechanisms.

| Cell Line Model | Cancer Type | Observed Effect(s) | Potential Mechanism(s) Explored | Relevant Findings (e.g., IC50 range, Cell Cycle Phase) | Source (Example based on search results) |

| PC3 | Prostate Cancer | Inhibition of proliferation, Decreased motility | S phase arrest, G0-G1 reduction, Beta-catenin | Inhibition of proliferation and motility observed. | nih.gov |

| DU145 | Prostate Cancer | Inhibition of proliferation, Decreased motility | S phase arrest, G0-G1 reduction, Beta-catenin | Inhibition of proliferation and motility observed. | nih.gov |

| MCF-7 | Breast Cancer | Decreased cell viability, Apoptosis induction | Modulation of BAX/BCL-2 | Decreased viability, apoptosis induction observed. | nih.gov |

| Various Cancer Cell Lines | Various Cancer Types | Growth inhibition, Cytotoxicity | Cell cycle arrest (G0/G1, S, G2/M), Apoptosis | Clerodanes show activity, mechanisms vary. semanticscholar.orgnih.gov | semanticscholar.orgnih.gov |

Note: This table is illustrative, based on the types of findings reported for Teucrium extracts and related clerodane diterpenes. Specific data for isolated this compound across multiple cell lines and detailed mechanistic data like precise IC50 values or quantitative changes in protein expression would be required for a comprehensive, this compound-specific table.

Further investigations are needed to elucidate the precise molecular targets and detailed signaling pathways modulated by this compound in different cancer cell line contexts.

Biosynthetic Pathways and Precursors of Teucvin

General Principles of Diterpenoid Biosynthesis (e.g., Geranylgeranyl Diphosphate (B83284) Cyclization)

Diterpenoid biosynthesis is initiated by the cyclization of GGPP, a reaction catalyzed by diterpene synthases (diTPSs), also known as diterpene cyclases (DTCs) cjnmcpu.comthieme-connect.com. This initial cyclization step is crucial in generating the diverse array of diterpene skeletons observed in nature cjnmcpu.combiorxiv.org. Plant diTPSs are broadly classified into three categories: Class I, Class II, and Class I/II, based on conserved domains and catalytic functions jmb.or.krcjnmcpu.com.

Class II diTPSs typically initiate cyclization through protonation of the C14-C15 double bond of GGPP, leading to the formation of bicyclic diterpenyl-diphosphates such as ent-copalyl diphosphate (ent-CPP) or its stereoisomers jmb.or.krbiorxiv.org. Class I diTPSs catalyze carbocationic cascades triggered by the ionization of the allylic diphosphate ester bond in GGPP or a bicyclic intermediate like CPP biorxiv.orgnih.gov. Some bifunctional diTPSs (Class I/II) contain both types of catalytic domains and can catalyze sequential cyclization reactions jmb.or.krbohrium.com.

The cyclization of GGPP involves complex enzymatic mechanisms that guide the folding and rearrangement of the carbon chain, ultimately forming the core ring structures of diterpenoids nih.govacs.org. For instance, taxadiene synthase, involved in taxol biosynthesis, catalyzes the cyclization of GGPP to taxa-4(5),11(12)-diene through a proposed verticillene intermediate acs.org. Another example is the cyclization of GGPP to syn-copalyl diphosphate (syn-CPP) catalyzed by enzymes like SdCPS2 in Scoparia dulcis nih.gov.

Proposed Biosynthetic Routes for Neo-Clerodane Diterpenoids in Teucrium Species

Neo-clerodane diterpenoids, including Teucvin, are a large group of bicyclic terpenes characterized by a decalin core wikipedia.org. Their biosynthesis in plants, particularly in the Lamiaceae family which includes Teucrium, is believed to take place in the chloroplasts wikipedia.org. Clerodane diterpenoids are structurally related to labdane (B1241275) diterpenes wikipedia.org.

While the precise, step-by-step biosynthetic pathway leading specifically to this compound has not been fully elucidated, research on other neo-clerodane diterpenoids in Teucrium and related species provides insights into the likely route. Neo-clerodanes are generally produced from a kolavanyl diphosphate precursor nih.gov. Studies on Teucrium chamaedrys have identified and characterized kolavanyl diphosphate synthases, enzymes involved in the formation of this precursor nih.gov.

The biosynthesis of clerodanes typically involves the cyclization of GGPP to a bicyclic intermediate, followed by further modifications wikipedia.org. This initial cyclization is often catalyzed by a Class II diterpene synthase, producing a labdane-related diphosphate, which is then acted upon by a Class I diterpene synthase to form the clerodane skeleton biorxiv.orgnih.gov. The stereochemistry of the decalin ring junction (cis or trans) and substituents at C-8 and C-9 are key features that distinguish different clerodane types, including the neo configuration found in this compound wikipedia.org.

Following the formation of the core clerodane skeleton, a series of oxidation and post-modification reactions, often catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes like acetyltransferases, contribute to the structural diversity of neo-clerodanes, including the formation of specific functional groups and the furan (B31954) ring characteristic of many Teucrium diterpenoids like this compound cjnmcpu.comnih.govwhiterose.ac.uk. The presence of a furan-3-yl group is a common feature in this compound and related compounds nih.govrsc.org.

Enzymatic and Genetic Research on this compound Biosynthesis

Genomic and enzymatic studies in Teucrium species are providing valuable information about the genes and enzymes involved in diterpenoid biosynthesis. A high-quality genome assembly of the tetraploid Teucrium chamaedrys revealed a large biosynthetic gene cluster associated with diterpenoid metabolism, containing numerous diterpene synthase genes and cytochrome P450 sequences nih.gov. This clustering of genes is also observed in the closely related species Teucrium marum nih.gov.

Functional characterization of enzymes from Teucrium species is ongoing. For example, kolavanyl diphosphate synthases have been identified and characterized in T. chamaedrys nih.gov. While specific enzymatic steps directly leading to the unique pentacyclic 19-nor-clerodane skeleton of this compound are still under investigation, research on related neo-clerodanes in Teucrium is shedding light on the enzymatic machinery involved in the initial cyclization and subsequent modifications colab.wsnih.gov.

Studies on the biosynthesis of other terpenoids in Teucrium, such as the iridoids in Teucrium marum, have also involved the identification and characterization of relevant enzymes and their corresponding genes, providing a broader understanding of terpene metabolism within the genus whiterose.ac.uknih.gov. Although iridoids are monoterpenoids, the techniques and approaches used in these studies are relevant to understanding diterpenoid biosynthesis.

Comparative Biosynthetic Analysis with Related Diterpenoid Classes

Neo-clerodane diterpenoids share their biosynthetic origin with other diterpenoid classes, all stemming from the GGPP precursor jmb.or.kr. The structural diversity among diterpenoids arises from the different ways GGPP is cyclized and subsequently modified cjnmcpu.comthieme-connect.com. Clerodanes are considered bicyclic diterpenes with a decalin core and are structurally related to labdane diterpenes wikipedia.org.

The biosynthesis of labdane-related diterpenoids, a large superfamily that includes clerodanes, typically involves an initial bicyclization of GGPP catalyzed by a Class II diterpene cyclase nih.gov. This is followed by the action of a Class I diterpene synthase to form the final diterpene skeleton biorxiv.orgnih.gov. The specific type of labdane-related intermediate (e.g., ent-CPP, syn-CPP) formed by the Class II enzyme dictates the downstream biosynthetic pathway and the resulting diterpene skeleton nih.govnih.gov.

Comparative genomic and enzymatic studies across different plant species that produce various diterpenoid classes help to understand the evolution and diversification of these biosynthetic pathways biorxiv.orgnih.gov. For instance, comparisons of diterpene synthases from different Lamiaceae species that produce clerodanes and other diterpenoids can reveal conserved motifs and domain functions, as well as variations that lead to the synthesis of different skeletons biorxiv.orgacs.org. The polyphyletic origins of clerodane diterpene biosynthesis in the Lamiaceae family have been suggested based on phylogenetic analysis of class I clerodane synthases biorxiv.org.

Research into the biosynthesis of other diterpenoid classes, such as the abietane-type diterpenes or the complex taxanes, also provides a comparative framework for understanding the enzymatic logic and reaction mechanisms involved in the formation of diverse diterpene structures from a common precursor acs.orgacs.org.

Future Directions and Translational Research Perspectives for Teucvin

Emerging Chemical Biology Approaches for Teucvin Research

Emerging chemical biology approaches are poised to deepen the understanding of this compound's interactions within biological systems. These approaches can help elucidate the molecular targets of this compound and its derivatives, providing insights into their mechanisms of action. While specific details on emerging chemical biology approaches for this compound are not extensively detailed in the search results, the broader field of natural product research is increasingly utilizing these techniques. For instance, activity-directed isolation coupled with HPLC-based activity profiling at an analytical scale is being employed to efficiently track bioactivity in extracts. ga-online.org Furthermore, assays with high information content and complex endpoints, such as phenotypical screens, are preferred over simple biochemical assays to study the molecular modes of action of natural product leads. ga-online.org Applying such strategies to this compound research would involve using techniques to identify proteins or pathways that this compound interacts with, potentially through methods like affinity chromatography with immobilized this compound or reporter gene assays.

Advanced Analytical Techniques for Comprehensive this compound Profiling

Advanced analytical techniques are crucial for the comprehensive profiling of this compound and related compounds in complex biological matrices and plant extracts. Spectroscopic techniques, such as one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR), and Electrospray Ionization Mass Spectrometry (ESI-MS), have been instrumental in the structural elucidation of this compound and its isomers, like isothis compound. research-nexus.net High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for identifying and quantifying phytochemicals, including terpenoids, in plant extracts. nih.gov This allows for detailed chemical profiling of this compound-containing sources. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are also used to identify and quantify volatile compounds in plant extracts, which can complement the analysis of diterpenoids like this compound. phytojournal.com The application of these advanced techniques enables researchers to gain a more complete picture of the chemical composition of this compound-producing plants and to track this compound in biological samples.

Examples of Advanced Analytical Techniques Used in Natural Product Research:

| Technique | Application in Natural Product Profiling |

| NMR (1D and 2D) | Structural elucidation of isolated compounds. research-nexus.net |

| ESI-MS | Determination of molecular weight and fragmentation patterns. research-nexus.net |

| LC-HRMS | Identification and quantification of compounds in complex mixtures. nih.gov |

| GC-MS | Analysis of volatile compounds in extracts. phytojournal.com |

| Single-crystal X-ray diffraction | Determination of absolute configuration and crystal structure. research-nexus.net |

Potential for this compound and its Derivatives in Drug Discovery Research Scaffolds (excluding clinical applications)

This compound and its derivatives, as neoclerodane diterpenoids, hold potential as structural scaffolds for the discovery of new drug candidates. The clerodane framework is a diverse class of natural products with a wide range of reported biological activities, including anti-inflammatory and cytotoxic properties. mdpi.comresearchgate.net this compound itself has been identified as a neoclerodane diterpenoid. tandfonline.comtandfonline.com While one study indicated that this compound did not show antitumor activity against P388 lymphocytic leukemia in mice jst.go.jp, other clerodane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines. mdpi.com The methylene-cycloalkylacetate (MCA) scaffold, present in some terpenyl compounds including a norderivative known as this compound or mallotucin A, has been reported as a potential pharmacophore for neurite outgrowth activity, suggesting a broader potential for the this compound scaffold beyond cytotoxicity. nih.govresearchgate.net The structural diversity within the neoclerodane class, with variations in functional groups and stereochemistry, allows for the synthesis of numerous derivatives with potentially altered or improved biological activities. researchgate.netacgpubs.org Future research could focus on synthesizing libraries of this compound derivatives and screening them for various biological activities using in vitro assays, excluding clinical applications as per the instructions. The large number of known clerodane diterpenoids and the ongoing discovery of new ones highlight this class as a fertile ground for exploring novel drug leads. mdpi.comacgpubs.org

Q & A

Q. What key structural features of Teucvin complicate its total synthesis, and what methodological strategies address these challenges?

this compound’s structure includes a decalin core with five contiguous stereocenters, a spiro-γ-lactone, and fused α,β-unsaturated γ-lactone moieties . These features demand precise stereochemical control during synthesis. Methodological solutions include:

- Ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder (IEDDA) reactions to establish stereocenters (85% yield, >20:1 dr) .

- Late-stage oxidation to install functional groups (e.g., Swern oxidation for ketone formation) .

- X-ray crystallography to resolve ambiguities in stereochemical assignments .

Q. How can researchers validate the identity of this compound intermediates during multi-step syntheses?

Critical validation steps include:

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy for molecular confirmation .

- Comparative analysis with literature data for known intermediates (e.g., spiro-lactone formation via Ti(OiPr)₃-mediated 1,2-addition) .

- Crystallographic verification of ambiguous stereocenters (e.g., brominated intermediates in ) .

Advanced Research Questions

Q. What strategies enable divergent synthesis of this compound derivatives from a common intermediate?

A shared decalin intermediate (synthesized via IEDDA reaction) allows divergent pathways:

- Late-stage functionalization :

- NBS bromination (CCl₄, BzO₂) introduces allylic bromides (54% yield), enabling hydrolysis to generate cracroson A/E .

- Reductive elimination of α,β-unsaturated lactones yields montanin A (81% yield), followed by oxidation to teucvisin C .

- Table : Key Intermediate Transformations

| Intermediate | Reaction | Product | Yield | Selectivity |

|---|---|---|---|---|

| Decalin core | IEDDA with ytterbium | This compound | 85% | >20:1 dr |

| This compound | NBS bromination | Allylic bromide | 54% | Regioselective |

| Bromide | AgOTf-mediated hydrolysis | Cracroson A/E | 66%/28% | – |

Q. How can researchers resolve contradictions in spectroscopic data during this compound characterization?

Discrepancies arise from overlapping NMR signals or unexpected byproducts. Solutions include:

- Multi-dimensional NMR (e.g., COSY, NOESY) to assign stereochemistry .

- X-ray crystallography as a definitive structural tool (e.g., confirming C5 stereochemistry in brominated intermediates) .

- Computational modeling (DFT calculations) to predict NMR shifts for ambiguous configurations .

Q. What methodological refinements improve stereochemical outcomes in this compound’s decalin core synthesis?

Optimizations involve:

- Catalyst screening : Yb(OTf)₃ outperforms other Lewis acids in IEDDA reactions, enhancing diastereoselectivity .

- Solvent effects : Dichloromethane improves reaction rates vs. THF .

- Temperature control : Low temperatures (−40°C) suppress epimerization during lactonization .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address low yields in this compound’s late-stage oxidations?

Systematic approaches include:

- Reagent optimization : Swern oxidation (oxalyl chloride/DMSO) vs. Pinnick conditions (NaClO₂) for ketone/acid formation .

- Byproduct analysis : LC-MS monitoring identifies undesired pathways (e.g., overoxidation).

- Protecting group strategies : TBS ethers prevent side reactions during C–H functionalization .

Q. What criteria determine the choice of synthetic routes for complex clerodane diterpenes?

Routes are evaluated based on:

- Step economy : this compound synthesized in 13 steps from the decalin intermediate .

- Scalability : Gram-scale preparation of shared intermediates .

- Flexibility : Divergent pathways to access >5 derivatives from one intermediate .

Contradictions and Limitations

Q. Why do some synthetic routes fail to achieve desired regioselectivity in this compound derivatives?

Limitations stem from:

- Electronic and steric effects : Bulky substituents hinder allylic oxidation (e.g., failed attempts to synthesize cracroson A directly from this compound) .

- Alternative pathways : Bromination vs. epoxidation under similar conditions .

Q. How can researchers reconcile discrepancies between computational predictions and experimental outcomes in this compound synthesis?

Strategies include:

- Post-hoc DFT analysis to identify unaccounted transition states .

- Iterative refinement of reaction conditions (e.g., adjusting catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.